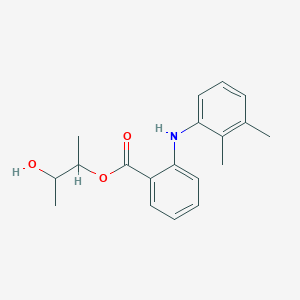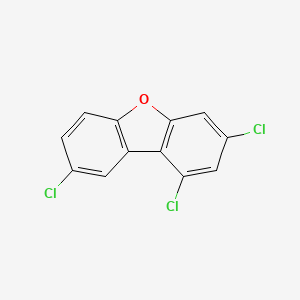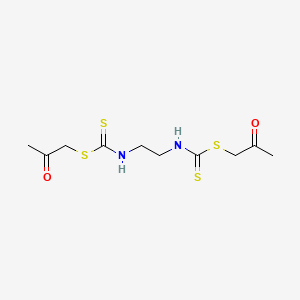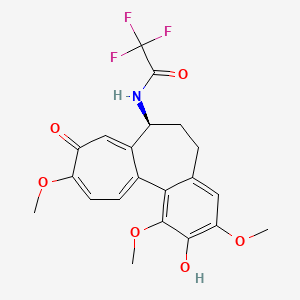
2-Demethyl-N-trifluoroacetyl-deacetylcolchicine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- is a complex organic compound with a unique structure that includes trifluoroacetamide and benzo[a]heptalene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- involves multiple steps, starting with the preparation of the benzo[a]heptalene core. This core is then functionalized with trifluoroacetamide groups through a series of reactions, including nucleophilic substitution and esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Análisis De Reacciones Químicas
Types of Reactions
ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, 2,2,2-trifluoro-N-methyl-: A simpler trifluoroacetamide derivative with different functional groups.
Acetamide, 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)-: Another trifluoroacetamide compound with additional trifluoroacetyl groups.
Acetamide, 2,2,2-trifluoro-N-phenyl-: A trifluoroacetamide derivative with a phenyl group.
Uniqueness
ACETAMIDE,2,2,2-TRIFLUORO-N-(5,6,7,9-TETRAHYDRO-2-HYDROXY-1,3,10-TRIMETHOXY-9-OXOBENZO[A]HEPTALEN-7-YL)-,(S)- is unique due to its complex structure, which includes both trifluoroacetamide and benzo[a]heptalene moieties. This combination of functional groups and structural features gives the compound distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
86436-46-6 |
|---|---|
Fórmula molecular |
C21H20F3NO6 |
Peso molecular |
439.4 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C21H20F3NO6/c1-29-15-7-5-11-12(9-14(15)26)13(25-20(28)21(22,23)24)6-4-10-8-16(30-2)18(27)19(31-3)17(10)11/h5,7-9,13,27H,4,6H2,1-3H3,(H,25,28)/t13-/m0/s1 |
Clave InChI |
BXGLTIXFXLUVOH-ZDUSSCGKSA-N |
SMILES isomérico |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)O)OC)NC(=O)C(F)(F)F |
SMILES canónico |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)O)OC)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methy (3S,8S,9S)-3-(1,1-Dimethylethyl)-8-hydroxy-13,13-dimethyl-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-12-oxa-2,5,6,10-tetraazatetradecanoic Acid Ester](/img/structure/B13407089.png)


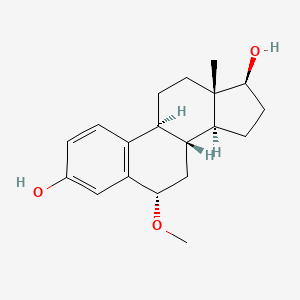
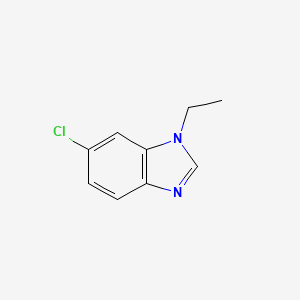
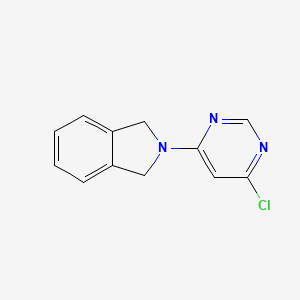

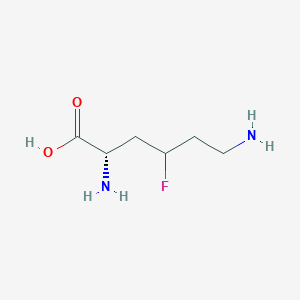
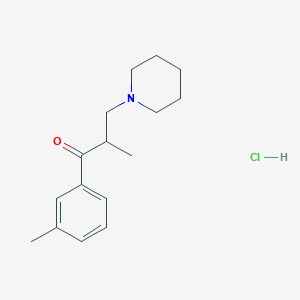
![N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine](/img/structure/B13407139.png)
